tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
CAS No.:
Cat. No.: VC16216634
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO3 |
|---|---|
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |
| Standard InChI | InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |
| Standard InChI Key | AFTKKYLRBXIVFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate (C₁₂H₁₄F₃NO₃) has a molecular weight of 289.24 g/mol. Its structure comprises a benzoate core with three substituents:
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A tert-butyl ester (–OCOC(CH₃)₃) at the 1-position, enhancing hydrolytic stability.
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An amino group (–NH₂) at the 3-position, enabling hydrogen bonding and participation in condensation reactions.
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A trifluoromethoxy group (–OCF₃) at the 4-position, imparting electron-withdrawing effects and metabolic resistance .
The trifluoromethoxy group’s strong electronegativity alters the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions. X-ray crystallography of analogous compounds reveals that the tert-butyl group induces steric hindrance, which can restrict rotational freedom and stabilize specific conformations .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of tert-butyl 3-amino-4-(trifluoromethoxy)benzoate typically follows a multi-step protocol:
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Protection of the Amino Group:
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Alternative Pathways:
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | tert-Butanol, H₂SO₄, 80°C | 85 | 98 |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOAc, RT | 92 | 99 |
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates purification by column chromatography, necessitating recrystallization from hexane/ethyl acetate .
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Electron-Deficient Aromatic Ring: The trifluoromethoxy group deactivates the ring, requiring elevated temperatures for nitration and sulfonation reactions .
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 8.5 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 1.55 (s, 9H, C(CH₃)₃) .
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¹³C NMR: δ 165.2 (C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 320 Hz, CF₃), 80.3 (C(CH₃)₃), 28.1 (C(CH₃)₃) .
Solubility and Stability
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Solubility: Freely soluble in dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under ambient conditions for >6 months but prone to hydrolysis under strongly acidic or basic conditions .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate serves as a precursor for:
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Kinase Inhibitors: The amino group undergoes condensation with ketones or aldehydes to form Schiff base ligands for metalloenzyme inhibition .
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Anticancer Agents: Analogues with trifluoromethoxy substituents exhibit enhanced blood-brain barrier penetration in preclinical models .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | EGFR Kinase | 12 | >100 |
| Compound B | PI3Kδ | 8 | 85 |
Materials Science Applications
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